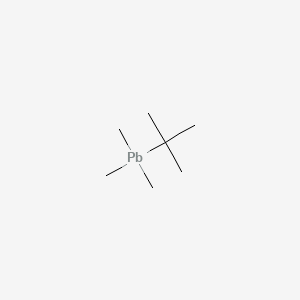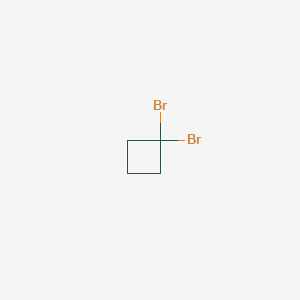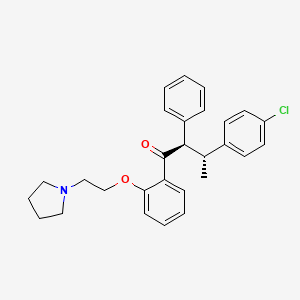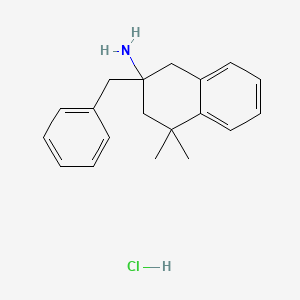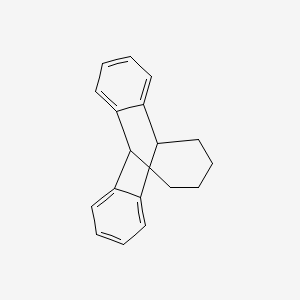
9,10-Dihydro-9,10-butanoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydro-9,10-butanoanthracene is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of a butano bridge connecting the 9th and 10th positions of the anthracene ring system. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-butanoanthracene typically involves the Diels-Alder reaction. This reaction is a cycloaddition process where a conjugated diene reacts with a dienophile to form a cyclohexene ring. In this case, anthracene acts as the diene, and a suitable dienophile is used to introduce the butano bridge.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions under controlled conditions. The reaction mixture is typically heated to facilitate the cycloaddition, followed by purification steps such as recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions: 9,10-Dihydro-9,10-butanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the aromatic ring.
科学的研究の応用
9,10-Dihydro-9,10-butanoanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research into its biological activity includes studies on its potential as an anticancer agent due to its structural similarity to other biologically active anthracene derivatives.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its interactions with biological macromolecules.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and other electronic materials.
作用機序
The mechanism by which 9,10-Dihydro-9,10-butanoanthracene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for studies on oxidative stress and related cellular pathways.
類似化合物との比較
9,10-Dihydro-9,10-ethanoanthracene: Similar in structure but with an ethano bridge instead of a butano bridge.
Anthracene: The parent compound without any bridging groups.
9,10-Dihydroanthracene: A reduced form of anthracene without any additional bridging groups.
Uniqueness: 9,10-Dihydro-9,10-butanoanthracene is unique due to the presence of the butano bridge, which imparts distinct chemical and physical properties
特性
CAS番号 |
25083-43-6 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
tetracyclo[6.6.4.02,7.09,14]octadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-2-8-14-13(7-1)17-11-5-6-12-18(14)16-10-4-3-9-15(16)17/h1-4,7-10,17-18H,5-6,11-12H2 |
InChIキー |
XTYXIYWZHQVQKX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



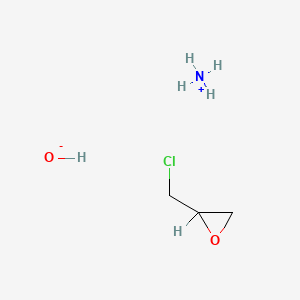


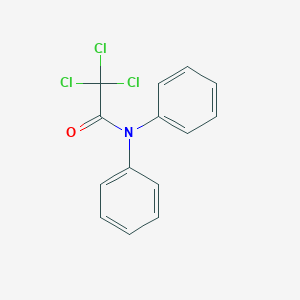
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
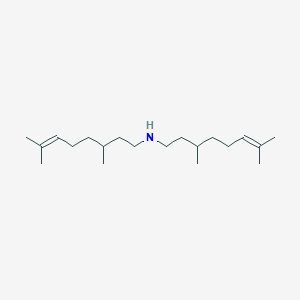


![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
